molecular formula C10H10N2O3 B8028215 2-(2,6-Dimethyl-4-nitrophenoxy)acetonitrile

2-(2,6-Dimethyl-4-nitrophenoxy)acetonitrile

Cat. No.: B8028215
M. Wt: 206.20 g/mol
InChI Key: ZSMKHIHBQYPFLI-UHFFFAOYSA-N
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Description

2-(2,6-Dimethyl-4-nitrophenoxy)acetonitrile is an organic compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound is characterized by the presence of a nitrophenoxy group attached to an acetonitrile moiety, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethyl-4-nitrophenoxy)acetonitrile typically involves the nucleophilic substitution reaction of 2,6-dimethyl-4-nitrophenol with chloroacetonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethyl-4-nitrophenoxy)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Amines, alcohols, potassium carbonate, dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-(2,6-Dimethyl-4-nitrophenoxy)acetonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethyl-4-nitrophenoxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the acetonitrile moiety can act as a nucleophile in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dimethyl-4-nitrophenoxy)acetonitrile is unique due to the presence of both nitro and acetonitrile functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo reduction and substitution reactions makes it a valuable intermediate for the preparation of various derivatives .

Properties

IUPAC Name

2-(2,6-dimethyl-4-nitrophenoxy)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-7-5-9(12(13)14)6-8(2)10(7)15-4-3-11/h5-6H,4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMKHIHBQYPFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC#N)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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